[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide
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Description
“[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide” is a chemical compound available for purchase as a reference standard from Synthetic Chemistry Reference Tools . It’s used in proteomics research .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H10D3N3O2, and its molecular weight is 246.28 .Scientific Research Applications
Synthesis and Chemical Properties
This compound is an important intermediate in pharmaceutical synthesis, such as for the drug Sorafenib. Its synthesis has been optimized through clean procedures in ionic liquids, offering environmental benefits due to the reusability of the solvent and high yields. This methodology aligns with green chemistry principles, emphasizing reduced waste and environmental impact (Hou Yan-jun, 2011).
Material Science Applications
The synthesis of polyamides and poly(amide-imide)s derived from similar compounds demonstrates the relevance of these chemical intermediates in developing new materials with high thermal stability and solubility in polar solvents. These materials exhibit promising properties for advanced applications, such as in coatings, films, and engineering plastics, which require high performance at elevated temperatures and good chemical resistance (A. Saxena et al., 2003).
Environmental and Green Chemistry
The synthesis of [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide in ionic liquid demonstrates an environmentally friendly approach to chemical synthesis. Ionic liquids, as green solvents, offer advantages such as low volatility, high thermal stability, and the potential for solvent recycling. This aligns with the principles of green chemistry, which aims to minimize the environmental impact of chemical manufacturing (Hou Yan-jun, 2011).
Advanced Synthesis Techniques
The use of room-temperature ionic liquids for the synthesis of this compound points to advanced techniques in organic synthesis. These methodologies not only improve the efficiency and yield of the chemical reactions but also contribute to safer and more sustainable processes. The ability to reuse ionic liquids multiple times without significant loss of efficiency is particularly noteworthy, highlighting the economic and environmental benefits of this approach (Hou Yan-jun, 2011).
Properties
IUPAC Name |
4-(4-aminophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZZBPYPZLAEFC-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675594 |
Source
|
Record name | 4-(4-Aminophenoxy)-N-(~2~H_3_)methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189975-18-5 |
Source
|
Record name | 4-(4-Aminophenoxy)-N-(~2~H_3_)methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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